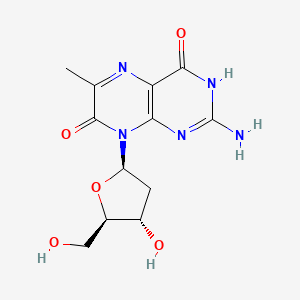

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate guanosine derivative.

Reaction Conditions: The guanosine derivative undergoes a series of chemical reactions, including methylation and ribofuranosylation, under controlled conditions to form the desired compound.

Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has several scientific research applications, including:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in the study of nucleic acids and their interactions.

Medicine: Investigated for potential therapeutic applications due to its unique properties.

Industry: Utilized in the development of fluorescent markers and sensors.

Mécanisme D'action

The mechanism of action of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves its interaction with nucleic acids. The compound can be incorporated into oligonucleotides through a 3’,5’-phosphodiester linkage using an automated DNA synthesizer . This incorporation allows researchers to study the behavior and interactions of nucleic acids in various biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Azaguanine: Another guanosine analogue with similar fluorescent properties.

2-Aminopurine: A fluorescent analogue of adenine used in similar applications.

5-Bromouracil: A thymine analogue with distinct properties.

Uniqueness

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific fluorescent properties and its ability to be site-specifically inserted into oligonucleotides. This makes it particularly valuable for studying nucleic acid interactions and developing fluorescent markers.

Activité Biologique

6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin is a bioactive compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N5O5

- Molecular Weight : 309.28 g/mol

- CAS Number : 113051-62-0

Synthesis

The synthesis of 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin typically involves the modification of isoxanthopterin structures to incorporate the deoxyribose sugar moiety. The synthetic pathways often utilize nucleophilic substitution reactions to introduce the ribofuranosyl group, followed by methylation processes to achieve the final compound.

Antiviral Activity

Research indicates that compounds similar to 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin exhibit significant antiviral properties. For instance, studies on related nucleosides have shown moderate antiviral activity against viruses such as HSV-2 and parainfluenza virus . The mechanism behind this activity is believed to involve the inhibition of viral replication through interference with viral polymerases.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to inhibit the growth of several cancer cell lines, including L1210 and P388 leukemic cells . The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.

Case Studies

- In Vitro Studies : In a study examining the cytotoxicity of various nucleosides, 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin was tested alongside other derivatives. The results demonstrated a significant reduction in cell viability at concentrations as low as 39 µM for certain leukemia cell lines .

- Mechanistic Insights : Further investigations revealed that the compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism, thus disrupting the synthesis of nucleotides necessary for DNA replication in cancer cells .

The biological activity of 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin can be attributed to several mechanisms:

- Inhibition of Viral Polymerases : By mimicking natural nucleotides, it can competitively inhibit viral polymerases.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It may inhibit enzymes such as adenosine deaminase, affecting nucleotide metabolism and thereby impacting cell proliferation .

Comparative Analysis with Related Compounds

Propriétés

IUPAC Name |

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3H-pteridine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRZYRWHZVUTAV-RRKCRQDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.